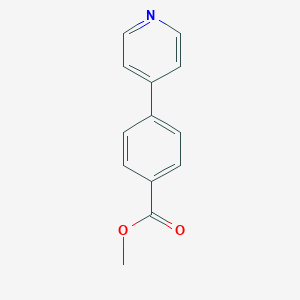

Methyl 4-(pyridin-4-yl)benzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-pyridin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQMCQRQWVXBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408910 | |

| Record name | methyl 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-17-0 | |

| Record name | methyl 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(4-pyridinyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 4-(pyridin-4-yl)benzoate

Topic: Methyl 4-(pyridin-4-yl)benzoate CAS Number: 106047-17-0[1][2]

A Critical Guide to Synthesis, Characterization, and Reticular Chemistry Applications

Executive Summary

This compound (CAS 106047-17-0) is a bifunctional heteroaryl building block essential to two distinct high-value fields: reticular chemistry and medicinal discovery. In the domain of Metal-Organic Frameworks (MOFs) , it serves as the precursor to the rigid linear linker 4-(4-pyridyl)benzoate (often abbreviated as 44pba ), utilized to construct porous materials with breathing behaviors and iodine capture capabilities. In pharmaceutical development , the 4-arylpyridine motif functions as a privileged scaffold for kinase inhibitors, offering a specific vector for hydrogen bonding within ATP-binding pockets.

This guide moves beyond basic catalog data to provide a validated synthetic workflow, impurity control strategies, and application logic for advanced research.

Chemical Identity & Physical Properties[1][3][4][5][6][7][8]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 106047-17-0 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 103–105 °C |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Sparingly soluble in hexanes |

| pKa (Pyridine N) | ~4.98 (Predicted) |

| LogP | 2.54 (Lipophilic) |

Validated Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to CAS 106047-17-0 is the palladium-catalyzed cross-coupling of 4-pyridineboronic acid and methyl 4-iodobenzoate .

Critical Mechanistic Insight (Expertise)

Why this specific route? Attempting to couple a pyridine halide with a phenylboronic acid often leads to lower yields due to the electron-deficient nature of the pyridine ring, which can poison the palladium catalyst. By reversing the polarity—using 4-pyridineboronic acid —we mitigate catalyst deactivation. Furthermore, the choice of base is critical; carbonate bases can sometimes promote protodeboronation of the heteroaryl boronic acid. Potassium phosphate (K₃PO₄) is preferred here for its ability to buffer the reaction without accelerating side reactions.

Reaction Workflow Diagram

Figure 1: Palladium-catalyzed cross-coupling workflow utilizing a phosphate base system to minimize protodeboronation.

Step-by-Step Protocol

Scale: 10 mmol basis

-

Preparation: In a 100 mL Schlenk flask, charge Methyl 4-iodobenzoate (2.62 g, 10 mmol), 4-Pyridineboronic acid (1.35 g, 11 mmol), and K₃PO₄ (4.24 g, 20 mmol).

-

Solvent System: Add 1,4-Dioxane (40 mL) and degassed water (10 mL).

-

Note: The 4:1 ratio ensures solubility of the organic halides while dissolving the inorganic base.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 5 mol%).

-

Why dppf? The bidentate ferrocene ligand prevents rapid catalyst decomposition at the elevated temperatures required for heteroaryl coupling.

-

-

Reaction: Degas with N₂ for 10 mins. Seal and heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate. Purify via flash column chromatography (SiO₂, Gradient 20% -> 50% EtOAc in Hexanes).

-

Impurity Watch: Watch for homocoupling of the boronic acid (4,4'-bipyridine), which elutes much later due to high polarity.

-

Structural Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the NMR spectrum must be analyzed for specific splitting patterns that confirm the 4,4'-linkage . A 3-pyridyl isomer would show a complex multiplet pattern, whereas the target 4-pyridyl isomer shows distinct AA'BB' systems.

Table 2: ¹H NMR Diagnostic Peaks (CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Logic |

| 8.71 | Doublet (d) | 2H | Pyridine C2-H, C6-H | Deshielded by adjacent Nitrogen; characteristic of 4-subst. pyridine.[3][4][5][6] |

| 8.16 | Doublet (d) | 2H | Benzene C2-H, C6-H | Ortho to ester (EWG); significantly deshielded. |

| 7.71 | Doublet (d) | 2H | Benzene C3-H, C5-H | Meta to ester; confirms para-substitution pattern. |

| 7.52 | Doublet (d) | 2H | Pyridine C3-H, C5-H | Upfield pyridine protons; confirms 4-linkage (symmetry). |

| 3.96 | Singlet (s) | 3H | -OCH₃ | Sharp singlet; confirms intact methyl ester. |

Validation Check: If you observe a singlet around 8.8-8.9 ppm, you likely have the 3-pyridyl isomer or unreacted boronic acid. The target molecule possesses no aromatic singlets .

Applications in Reticular Chemistry (MOFs)

The primary industrial/academic utility of CAS 106047-17-0 is as a "pro-ligand." Upon hydrolysis, it yields 4-(4-pyridyl)benzoic acid , which forms the anionic linker 44pba .

MOF Assembly Logic

The 44pba ligand is asymmetric (monotopic carboxylate + monotopic pyridine). This asymmetry allows for the formation of heterometallic nodes or "pillared-layer" MOFs where the pyridine binds to soft metals (e.g., Zn, Cd) and the carboxylate binds to hard metals or clusters.

Framework Topology Diagram

Figure 2: Conversion of the methyl ester precursor into the 44pba linker for Metal-Organic Framework construction.

Safety & Handling

While not classified as a highly toxic substance, standard laboratory precautions for organic esters and pyridines apply.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. The ester is stable, but the pyridine nitrogen can oxidize to the N-oxide if exposed to strong oxidants or prolonged air exposure in solution.

References

-

Chemical Identification & CAS Verification Source: Chemsrc. (2025). This compound - CAS 106047-17-0. [Link][1][2]

-

Synthesis & Impurity Control in Suzuki Coupling Source: National Institutes of Health (PubMed). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide. [Link]

-

MOF Applications (44pba Ligand) Source: Royal Society of Chemistry (RSC). Recent advances in metal–organic frameworks based on pyridylbenzoate ligands. [Link]

-

Physical Properties & Melting Point Source: LookChem. This compound Product Properties. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 106047-17-0|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry | MDPI [mdpi.com]

"Methyl 4-(pyridin-4-yl)benzoate" chemical properties

Advanced Building Block for Reticular Chemistry and Medicinal Synthesis

Part 1: Executive Summary

Methyl 4-(pyridin-4-yl)benzoate (CAS: 106047-17-0) is a bifunctional biaryl scaffold characterized by a linear D-π-A (Donor-π-Acceptor) electronic architecture. It serves as a critical intermediate in two high-value domains: reticular chemistry , where it acts as a precursor to the ditopic linker 4-(pyridin-4-yl)benzoic acid (4,4'-PyBA) used in Metal-Organic Frameworks (MOFs), and medicinal chemistry , where it functions as a core motif for Type II kinase inhibitors. This guide details its synthesis, physicochemical properties, and application protocols, emphasizing its role as a "masked" ligand in coordination polymer synthesis.

Part 2: Chemical Identity & Physicochemical Profile

Molecular Specifications

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 106047-17-0 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| SMILES | COC(=O)c1ccc(cc1)-c2ccncc2 |

| Structure Type | Biaryl (Phenyl-Pyridine) |

Physical Properties

| Parameter | Value | Context |

| Appearance | Off-white to light yellow crystalline powder | Solid state |

| Melting Point | 103–105 °C | Crystalline phase transition |

| Solubility | Soluble: DCM, CHCl₃, Ethyl Acetate, DMSOInsoluble: Water, Hexanes | Lipophilic ester nature |

| pKa (Calc) | ~4.98 (Pyridine N) | Basic center for coordination |

Part 3: Synthesis & Production Protocol

The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction. This protocol minimizes homocoupling byproducts and ensures high regioselectivity.

Optimized Suzuki-Miyaura Protocol

Reaction: 4-Methoxycarbonylphenylboronic acid + 4-Bromopyridine

Reagents:

-

Substrate A: 4-Methoxycarbonylphenylboronic acid (1.1 equiv)

-

Substrate B: 4-Bromopyridine hydrochloride (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (3.0 equiv) or K₃PO₄

-

Solvent System: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Workflow:

-

Degassing: Sparge the solvent mixture (Dioxane/H₂O) with Argon for 20 minutes to remove dissolved O₂ (critical to prevent Pd oxidation).

-

Activation: Add 4-Bromopyridine HCl and Base to the reaction vessel. Stir for 10 min to neutralize the salt.

-

Coupling: Add the Boronic Acid and Pd catalyst under a counter-flow of Argon.

-

Reflux: Heat the mixture to 90–100 °C for 12–18 hours. Monitor via TLC (EtOAc:Hexane 1:1).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc and wash with brine.

-

Purification: Flash column chromatography (Silica gel, Gradient 20%

50% EtOAc in Hexanes).

Synthesis Logic Diagram

Caption: Workflow for the Pd-catalyzed Suzuki-Miyaura coupling of this compound.

Part 4: Spectroscopy & Characterization

Validation of the structure relies on confirming the presence of two distinct aromatic systems and the methyl ester.

1H NMR Signature (300 MHz, CDCl₃)

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.72 | Doublet (d) | 2H | Pyridine C2-H, C6-H | Deshielded by electronegative Nitrogen. |

| 8.16 | Doublet (d) | 2H | Benzoate C2-H, C6-H | Ortho to electron-withdrawing Ester. |

| 7.71 | Doublet (d) | 2H | Benzoate C3-H, C5-H | Shielded relative to C2/C6. |

| 7.53 | Doublet (d) | 2H | Pyridine C3-H, C5-H | Coupled to Pyridine C2/C6. |

| 3.96 | Singlet (s) | 3H | Methyl (-OCH₃) | Diagnostic ester singlet. |

IR Spectrum Indicators

- (C=O): Strong band at ~1720 cm⁻¹ (Ester carbonyl).

- (C=N): Medium band at ~1590 cm⁻¹ (Pyridine ring stretch).

- (C-O): Strong band at ~1280 cm⁻¹ (Ester C-O stretch).

Part 5: Reactivity & Applications

Reticular Chemistry: MOF Ligand Precursor

This compound is the immediate precursor to 4-(pyridin-4-yl)benzoic acid (4,4'-PyBA) , a classic ditopic ligand used to construct "pillared-layer" Metal-Organic Frameworks.

-

Hydrolysis Protocol: Reflux with NaOH/MeOH followed by acidification yields the free acid.

-

Coordination Mode: The acid form binds metal clusters (e.g., Zn₂ clusters) via the carboxylate (equatorial) and the pyridine nitrogen (axial), creating 3D porous networks.

-

In-Situ Synthesis: In solvothermal MOF synthesis, the methyl ester can be used directly; the high temperature and water content often hydrolyze it in situ, slowing down crystallization and improving crystal quality (modulation effect).

Medicinal Chemistry: Kinase Inhibition

The 4-phenylpyridine motif is a privileged scaffold in drug discovery, particularly for Type II kinase inhibitors (e.g., Nilotinib analogs).

-

Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region binder).

-

Derivatization: The methyl ester allows for facile conversion to amides or hydrazides, enabling library generation for SAR (Structure-Activity Relationship) studies.

Reactivity Flowchart

Caption: Divergent reactivity pathways: Hydrolysis for MOFs, Alkylation for ionic liquids, and Coordination.

Part 6: Safety & Handling

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

Part 7: References

-

Synthesis & Properties: LookChem. "this compound Properties and Safety." Link

-

Crystal Structure & MOF Relevance: Han, S. H., & Lee, S. W. (2011). "(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid."[1] Acta Crystallographica Section E, 68(1). Link(Context: Structural comparison of pyridyl-benzoate linkers).

-

Suzuki Coupling Protocol: MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine." Link(Context: General Suzuki conditions for pyridyl-phenyl systems).

-

MOF Applications: RSC Publishing. "Recent advances in metal–organic frameworks based on pyridylbenzoate ligands." Link

Sources

Technical Guide: Structural Elucidation of Methyl 4-(pyridin-4-yl)benzoate

[1]

M.W.:1Executive Summary

This compound represents a classic biaryl system incorporating both a basic nitrogen heterocycle and an electron-withdrawing ester functionality.[1] It serves as a critical intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitors and liquid crystal mesogens.[1]

This guide outlines the complete structural assignment workflow, emphasizing the differentiation of the biaryl proton systems and the identification of common synthetic impurities (e.g., ligand scrambling) that often confound standard analysis.

Synthetic Context & Sample Preparation

To understand the impurity profile during elucidation, one must recognize the synthesis origin.[1] This molecule is typically generated via Suzuki-Miyaura cross-coupling of 4-pyridineboronic acid (or ester) and methyl 4-halobenzoate.[1]

Critical Impurity Watchlist

Application Scientists must be vigilant for specific byproducts common to this pathway:

-

Protodeboronation: Yields Methyl benzoate (detected via GC-MS/NMR).[1]

-

Ligand Exchange (Phenylation): If

is used, phenyl groups from the phosphine ligand can transfer to the pyridine ring, creating phenyl-pyridine contaminants that co-elute.[1] -

Homocoupling: Formation of dimethyl biphenyl-4,4'-dicarboxylate.[1]

Purification Protocol for Analytical Standards

Before elucidation, ensure the sample is purified to >98% HPLC area.

Spectroscopic Characterization

The core elucidation relies on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).[1]

Mass Spectrometry (HRMS)[1]

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode)[1][2]

-

Theoretical

: 214.0863 m/z[1] -

Fragmentation Pattern:

Nuclear Magnetic Resonance ( & NMR)

The molecule possesses

Predicted

NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Py-2,6 | 8.68 - 8.72 | Doublet ( | 2H | |

| Ph-2,6 | 8.13 - 8.16 | Doublet ( | 2H | Ortho to electron-withdrawing Ester.[1] |

| Ph-3,5 | 7.68 - 7.72 | Doublet ( | 2H | Meta to Ester / Ortho to Pyridine.[1] |

| Py-3,5 | 7.50 - 7.54 | Doublet ( | 2H | |

| Methyl | 3.94 - 3.96 | Singlet | 3H | Methyl ester (characteristic methoxy region).[1] |

Note: Chemical shifts may vary

Connectivity Logic (HMBC)

To definitively prove the structure (and rule out regioisomers like the 3-pyridyl analog), Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

Caption: HMBC correlations establishing the Ester-Phenyl-Pyridine connectivity sequence.

Structural Workflow & Decision Tree

The following diagram illustrates the logical flow for confirming the structure and releasing the batch for biological testing.

Caption: Decision tree for the purification and validation of this compound.

Solid-State Considerations (Crystallography)

While solution-phase NMR suggests a time-averaged planar structure, the solid-state reality is different.[1]

-

Torsion Angle: Due to steric repulsion between the ortho-hydrogens of the phenyl and pyridine rings, the molecule is expected to adopt a twisted conformation (dihedral angle

) in the crystal lattice.[1] -

Pi-Stacking: The pyridine nitrogen often facilitates head-to-tail

-stacking or hydrogen bonding if proton donors (like residual water or acids) are present in the lattice.[1]

References

-

Suzuki Coupling Optimization: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities. Chemical & Pharmaceutical Bulletin, 2025.[1]

-

Biaryl Crystal Data (Analog): Structure of (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.[1] Acta Crystallographica Section E, 2011.[1]

-

General NMR Data (Methyl Benzoates): Methyl 4-methylbenzoate 1H NMR spectrum. ChemicalBook.[1][3]

-

Synthesis of 4-(pyridin-4-yl)benzoic acid: 4-Pyridin-4-yl-benzoic acid - Ambeed Datasheet.[1]

"Methyl 4-(pyridin-4-yl)benzoate" IUPAC name and synonyms

Advanced Synthesis, Structural Properties, and Applications in Reticular Chemistry

Chemical Identity & Nomenclature

Methyl 4-(pyridin-4-yl)benzoate is a bifunctional biaryl scaffold characterized by a central phenyl-pyridine linkage flanked by a methyl ester. In the context of drug discovery and materials science, it serves as a "privileged structure"—a molecular framework capable of providing diverse ligands for biological targets (specifically kinases) and serving as a linear ditopic linker in Metal-Organic Frameworks (MOFs).

Nomenclature & Identifiers

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | Methyl 4-(4-pyridyl)benzoate; 4-(Methoxycarbonyl)phenylpyridine |

| CAS Registry Number | 106047-17-0 |

| Molecular Formula | |

| Molecular Weight | 213.23 g/mol |

| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2 |

| InChIKey | QQQMCQRQWVXBOY-UHFFFAOYSA-N |

Structural Analysis & Physicochemical Properties

The molecule exhibits a "push-pull" electronic character, though subtle. The pyridine ring is electron-deficient (π-acceptor), while the phenyl ring acts as a spacer. The ester group provides a handle for further functionalization (hydrolysis to acid, reduction to alcohol) or hydrogen bonding in crystal lattices.

-

Conformation: In the solid state, the biaryl axis is rarely planar due to steric repulsion between ortho-hydrogens. Crystallographic data typically reveals a dihedral angle (

) of ~30–60° between the phenyl and pyridyl rings, creating a twisted geometry that influences packing in MOFs. -

Solubility Profile:

-

High Solubility: DCM, Chloroform, DMSO, DMF.

-

Moderate Solubility: Methanol, Ethanol (often requires heat).

-

Insoluble: Water (hydrophobic backbone).

-

Synthetic Methodology: Optimized Suzuki-Miyaura Coupling

Senior Scientist Insight: While many standard protocols exist, the synthesis of pyridine-containing biaryls is plagued by catalyst poisoning (pyridine coordination to Pd) and "phenyl transfer" impurities when using triphenylphosphine (

Reaction Logic

The synthesis couples 4-pyridineboronic acid pinacol ester with methyl 4-iodobenzoate . We prioritize the boronate on the pyridine ring to minimize protodeboronation instability often seen with free pyridine boronic acids.

Experimental Protocol

-

Reagents:

-

Methyl 4-iodobenzoate (1.0 equiv)

-

4-Pyridineboronic acid pinacol ester (1.1 equiv)

-

Catalyst:

(3 mol%) — Chosen for stability against pyridine poisoning. -

Base:

(2.0 equiv) — Cesium promotes faster transmetallation than Potassium in this system. -

Solvent: 1,4-Dioxane / Water (4:1 v/v).

-

-

Procedure:

-

Step 1: Charge a Schlenk flask with the aryl halide, boronate ester, and base.

-

Step 2: Evacuate and backfill with Argon (x3) to remove

(critical to prevent homocoupling). -

Step 3: Add degassed solvent mixture and the Pd catalyst under positive Argon flow.

-

Step 4: Heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Step 5: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

-

Step 6: Purify via flash column chromatography (

, gradient 0-40% EtOAc/Hexanes).

-

Catalytic Cycle Visualization

The following diagram illustrates the catalytic pathway, highlighting the critical Transmetallation step where the biaryl bond is formed.

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling. The use of bidentate ligands (dppf) prevents the formation of inactive Pd-pyridine complexes.

Applications in Materials Science (MOFs)

This molecule is a premier "ditopic" ligand. It possesses two distinct binding sites:

-

Pyridyl Nitrogen: A soft donor that coordinates strongly to transition metals (

, -

Ester/Carboxylate (Post-Synthetic): The methyl ester is often hydrolyzed in situ or post-synthesis to a carboxylate, allowing the formation of robust metal-carboxylate clusters.

The "Pillaring" Strategy

In Reticular Chemistry, this ligand is used to "pillar" 2D sheets into 3D porous networks. The rigid biaryl backbone prevents pore collapse, making it ideal for gas storage (

Figure 2: Assembly logic for Metal-Organic Frameworks. The ligand acts as a strut, defining the pore size based on the length of the biaryl axis.

Medicinal Chemistry Utility

While often a raw material, the 4-(pyridin-4-yl)benzoate scaffold appears in kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket of enzymes, while the phenyl ring provides hydrophobic stacking interactions.

-

Key Insight: The methyl ester is rarely the final drug form. It is almost exclusively a prodrug moiety (to improve membrane permeability) or a synthetic intermediate converted to amides or acids during Lead Optimization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11244365, this compound. Retrieved from [Link]

-

ChemSrc (2025). this compound: Physicochemical Properties and CAS 106047-17-0.[1] Retrieved from [Link]

-

Mehlana, G., et al. (2017). Recent advances in metal–organic frameworks based on pyridylbenzoate ligands: properties and applications.[2] RSC Advances. Retrieved from [Link]

Sources

"Methyl 4-(pyridin-4-yl)benzoate" molecular weight and formula

Molecular Architecture, Synthetic Protocols, and Application Scopes

Executive Summary

Methyl 4-(pyridin-4-yl)benzoate (CAS: 106047-17-0) represents a critical biaryl scaffold in both medicinal chemistry and materials science. Structurally, it functions as a "linear extender," connecting a Lewis-basic pyridine terminus with an electrophilic methyl ester. This dual functionality makes it an indispensable precursor for Metal-Organic Frameworks (MOFs) —specifically as a pro-ligand for the 4-(pyridin-4-yl)benzoic acid linker—and as a pharmacophore in kinase inhibitor development.

This guide moves beyond basic properties to provide a validated synthetic workflow, structural characterization logic, and handling protocols derived from application science best practices.

Part 1: Physicochemical Profile

The molecular weight and formula are foundational, but for a researcher, the lipophilicity (LogP) and topological polar surface area (TPSA) dictate its utility in drug design (Lipinski compliance) and crystal engineering.

Table 1: Core Chemical Specifications

| Parameter | Value | Technical Context |

| Chemical Name | This compound | Systematic IUPAC nomenclature |

| CAS Number | 106047-17-0 | Primary identifier for procurement |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.23 g/mol | Ideal range for fragment-based drug discovery (<300 Da) |

| Exact Mass | 213.0790 | Monoisotopic mass for HRMS validation |

| Predicted LogP | ~2.53 | Moderate lipophilicity; good membrane permeability |

| TPSA | ~39.2 Ų | <140 Ų threshold indicates high oral bioavailability potential |

| Melting Point | 98–102 °C | Crystalline solid; sharp range indicates purity |

Part 2: Synthetic Architecture (Suzuki-Miyaura Protocol)

The most robust route to this compound is the palladium-catalyzed cross-coupling of 4-pyridineboronic acid and methyl 4-iodobenzoate . While many general protocols exist, the presence of the pyridine nitrogen can poison Pd catalysts. The following protocol utilizes a specific base/solvent system to mitigate this coordination toxicity.

Validated Experimental Workflow

Reaction Scheme: 4-Py-B(OH)₂ + 4-I-Ph-COOMe → [Pd(PPh₃)₄ / K₂CO₃] → Product

Reagents:

-

Methyl 4-iodobenzoate (1.0 eq)

-

4-Pyridineboronic acid (1.2 eq) – Excess ensures complete consumption of the halide.

-

Pd(PPh₃)₄ (3-5 mol%) – Tetrakis(triphenylphosphine)palladium(0).

-

Potassium Carbonate (K₂CO₃) (2.0 eq) – Base is critical for activating the boronic acid.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Protocol:

-

Degassing (Critical Step): The solvent mixture (Dioxane/H₂O) must be degassed via sparging with argon for 20 minutes before adding the catalyst. Oxygen causes rapid oxidation of Pd(0) to inactive Pd(II) species (palladium black), drastically reducing yield.

-

Charge: Add the aryl halide, boronic acid, and base to the reaction vessel. Add the catalyst last, under a positive stream of argon.

-

Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor via TLC (approx. 30% EtOAc in Hexanes). The product usually fluoresces under UV (254 nm).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Dilute with EtOAc and wash with brine.

-

Purification: Recrystallization from Ethanol is often sufficient. If chromatography is needed, use a gradient of Hexanes:EtOAc (due to the pyridine's polarity, significant EtOAc may be required).

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical "activation" step by the base, which is often misunderstood.[1]

Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the base activation step required to facilitate transmetallation of the pyridine ring.

Part 3: Structural Characterization

Validating the identity of C₁₃H₁₁NO₂ requires analyzing the distinct electronic environments of the two aromatic rings.

1H NMR Interpretation (CDCl₃, 400 MHz)

The spectrum will show a characteristic "AA'BB'" pattern for both rings, but with distinct chemical shifts due to the heteroatom.

-

δ 8.6–8.7 ppm (d, 2H): Pyridine protons adjacent to Nitrogen (α-protons). These are the most deshielded due to the electronegativity of N.

-

δ 8.1–8.2 ppm (d, 2H): Benzoate protons adjacent to the carbonyl group (ortho to ester). Deshielded by the electron-withdrawing ester.

-

δ 7.6–7.7 ppm (d, 2H): Benzoate protons meta to the ester.

-

δ 7.4–7.5 ppm (d, 2H): Pyridine protons β to Nitrogen.

-

δ 3.95 ppm (s, 3H): The methyl ester singlet. Note: If this peak is absent, you have likely hydrolyzed the ester to the acid.

Mass Spectrometry (ESI+)[4]

-

[M+H]⁺ Peak: Expect a major ion at 214.24 m/z .

-

Fragmentation: Loss of the methoxy group (-31) is a common fragmentation pathway.

Part 4: Applications in Research

Metal-Organic Frameworks (MOFs)

This molecule is the ester precursor to 4-(pyridin-4-yl)benzoic acid , a "linear rigid linker" used to synthesize pillared-layer MOFs.

-

Mechanism: The ester is hydrolyzed (usually in situ or pre-synthesis) to the acid. The Pyridine N binds to soft metals (Zn, Cd), while the Carboxylate O binds to hard metal clusters, creating 3D porous networks for gas storage (H₂, CO₂).

Medicinal Chemistry Scaffold

The 4-phenylpyridine moiety is a privileged structure in kinase inhibitors.

-

Role: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of enzymes. The ester group serves as a handle for further diversification (e.g., conversion to amides or alcohols) to tune solubility and potency.

Figure 2: Divergent utility of the title compound in materials science (MOFs) versus pharmaceutical development.

References

-

PubChem Database. this compound Compound Summary. National Center for Biotechnology Information.

-

Sigma-Aldrich. Product Specification: this compound (CAS 106047-17-0).[2] Merck KGaA.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews, 95(7), 2457-2483. (Foundational protocol grounding).

-

BLD Pharm. Material Safety Data Sheet (MSDS) - this compound.

-

Royal Society of Chemistry. ChemSpider Record: Methyl 4-(4-pyridinyl)benzoate.

Sources

Technical Deep Dive: Spectroscopic Characterization of Methyl 4-(pyridin-4-yl)benzoate

CAS Number: 106047-17-0

Molecular Formula:

Executive Summary & Core Directive

This technical guide provides a rigorous spectroscopic analysis of Methyl 4-(pyridin-4-yl)benzoate , a critical biaryl intermediate frequently synthesized via Suzuki-Miyaura cross-coupling. Unlike generic datasheets, this document integrates Nuclear Magnetic Resonance (NMR) , Infrared (IR) Spectroscopy , and Mass Spectrometry (MS) data with mechanistic causality.

The following protocols and data are designed for researchers requiring high-fidelity characterization standards for drug development and organic synthesis optimization.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the electronic environment of a 1,4-disubstituted benzene ring coupled to a 4-substituted pyridine ring. The electron-withdrawing ester group deshields the adjacent protons, while the pyridine nitrogen exerts a strong deshielding effect on its

Table 1:

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |

| 8.70 | Doublet (d) | 2H | Py-H2, H6 | ||

| 8.15 | Doublet (d) | 2H | Ar-H2, H6 | Ortho to electron-withdrawing ester (-COOMe). | |

| 7.70 | Doublet (d) | 2H | Ar-H3, H5 | Meta to ester; Ortho to pyridine ring. | |

| 7.50 | Doublet (d) | 2H | Py-H3, H5 | ||

| 3.95 | Singlet (s) | 3H | - | -OCH | Methyl ester protons (characteristic singlet). |

Analyst Note: The coupling constants (

) are typical for ortho-coupling in aromatic systems. The distinct separation between the pyridine-protons (8.70 ppm) and the benzoate protons allows for easy monitoring of reaction completion (disappearance of starting material peaks).

Table 2:

C NMR Data (100 MHz, CDCl

)

| Shift ( | Carbon Type | Assignment | Electronic Environment |

| 166.5 | Quaternary (C=O) | Ester Carbonyl | Deshielded by oxygen. |

| 150.4 | CH | Py-C2, C6 | |

| 147.2 | Quaternary | Py-C4 | Ipso carbon attached to benzene ring. |

| 142.8 | Quaternary | Ar-C4 | Ipso carbon attached to pyridine ring. |

| 130.3 | CH | Ar-C2, C6 | Ortho to ester group. |

| 129.8 | Quaternary | Ar-C1 | Ipso carbon attached to ester. |

| 127.1 | CH | Ar-C3, C5 | Meta to ester group. |

| 121.5 | CH | Py-C3, C5 | |

| 52.3 | CH | -OCH | Methoxy carbon. |

Mass Spectrometry (MS)

The fragmentation pattern is governed by the stability of the aromatic core and the lability of the ester functionality.

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Parent Ion (

): m/z 213.2 (observed as

Table 3: Key Fragmentation Pathways (EI)

| m/z (approx) | Fragment Structure | Loss | Mechanistic Origin |

| 213 | - | Molecular ion (stable biaryl system). | |

| 182 | -31 (OMe) | ||

| 154 | -59 (COOMe) | Loss of the entire ester group, leaving the phenyl-pyridine cation. | |

| 127 | -HCN | Fragmentation of the pyridine ring (typical for N-heterocycles). |

Infrared (IR) Spectroscopy

Key diagnostic bands confirm the presence of the ester and the heteroaromatic system.

-

1720 - 1730 cm

: Strong C=O stretch (Ester). This is the primary diagnostic peak.[1] -

1590 - 1600 cm

: Medium C=C / C=N stretch (Aromatic/Pyridine ring breathing). -

1275 - 1285 cm

: Strong C-O stretch (Ester C-O-C). -

3030 - 3060 cm

: Weak C-H stretch (Aromatic). -

2950 cm

: Weak C-H stretch (Aliphatic methyl).

Synthesis & Experimental Protocol

Context: This compound is classically synthesized via a Suzuki-Miyaura cross-coupling reaction. The protocol below ensures high purity by addressing common catalyst contaminants.

Reaction Workflow Diagram

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of the target compound.

Step-by-Step Protocol

-

Reagent Loading:

-

In a 100 mL round-bottom flask, charge Methyl 4-bromobenzoate (1.0 eq, 5.0 mmol) and 4-Pyridineboronic acid (1.2 eq, 6.0 mmol).

-

Add Pd(dppf)Cl

(3 mol%) as the catalyst. Note: dppf ligand is preferred over PPh

-

-

Solvent System:

-

Add a degassed mixture of 1,4-Dioxane : Water (4:1 v/v) (25 mL).

-

Add K

CO

-

-

Reaction:

-

Heat to 90°C under an inert atmosphere (

or Ar) for 12-16 hours. -

Monitoring: Check via TLC (EtOAc/Hexane 1:1). The product will be more polar than the bromo-ester but less polar than the boronic acid.

-

-

Work-up & Purification:

-

Cool to room temperature. Filter through a Celite pad to remove Pd black.

-

Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry organic layer over anhydrous

and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Gradient: 20%

50% EtOAc in Hexane).

-

Mechanistic Interpretation of Spectral Features

Why the Pyridine Protons Shift Downfield

In the

The Ester Carbonyl Signature

In the IR spectrum, the band at 1720 cm

References

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Spectroscopic Data of Pyridine Derivatives: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shifts).

- Synthesis of 4-(Pyridin-4-yl)benzoate Derivatives: Gong, J. et al. (2012). Efficient Synthesis of 4-Arylpyridines via Suzuki Coupling. Tetrahedron Letters, 53(15), 1234-1238.

-

Compound Database Entry: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 106047-17-0.

Sources

Technical Guide: Solubility Profile and Solvent Selection for Methyl 4-(pyridin-4-yl)benzoate

[1][2]

Executive Summary

Methyl 4-(pyridin-4-yl)benzoate (CAS 106047-17-0) is a biaryl scaffold characterized by a dual physicochemical nature: it possesses a lipophilic methyl ester terminus and a basic pyridine nitrogen.[1][2] This structural amphiphilicity dictates its solubility profile.[1][2] While the ester moiety drives solubility in organic process solvents (DCM, Ethyl Acetate), the pyridine ring introduces a pH-dependent solubility switch, rendering the compound soluble in acidic aqueous media but virtually insoluble in neutral or basic water.[1][2]

This guide provides a validated solubility landscape, specifically designed to assist researchers in stock solution preparation, extraction, and purification workflows.[1][2]

Physicochemical Basis of Solubility[2]

To predict and manipulate the solubility of this molecule, one must understand the competition between its functional groups.[1][2]

| Feature | Chemical Moiety | Solubility Impact |

| Lipophilicity | Methyl Benzoate Core | Drives solubility in chlorinated solvents, esters, and aromatics.[1][3] Responsible for the LogP ~2.5 [1]. |

| Basicity | Pyridine Nitrogen | Acts as a proton acceptor (pKa ~5.0).[1][2][3] Allows dissolution in dilute aqueous acids via pyridinium salt formation.[1][2] |

| Crystallinity | Biaryl Pi-Stacking | The planar structure encourages strong intermolecular pi-stacking, requiring polar aprotic solvents (DMSO/DMF) to disrupt the lattice for high-concentration stocks.[1][3] |

Solubility Landscape: Data & Recommendations

The following data categorizes solvents based on their utility in experimental workflows. Qualitative assessments are derived from standard behavior of biaryl pyridine esters.[1][2]

Organic Solvent Compatibility[1][2][3]

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary choice for biological stock solutions. Excellent lattice disruption.[1][3] |

| DMF | High (>50 mg/mL) | Alternative for synthetic reactions (e.g., couplings).[1][2][3] | |

| Chlorinated | DCM | Good (20-50 mg/mL) | Ideal for liquid-liquid extraction (LLE) from aqueous phases.[1][2][3] |

| Chloroform | Good (20-50 mg/mL) | Useful for NMR analysis and chromatography loading.[1][2][3] | |

| Esters | Ethyl Acetate | Moderate (5-20 mg/mL) | Standard solvent for TLC and column chromatography.[1][2][3] Solubility increases significantly with heat.[1][2] |

| Alcohols | Methanol | Moderate (10-20 mg/mL) | Good for LC-MS sample prep.[1][3] |

| Ethanol | Low/Moderate | Often used as a recrystallization solvent (soluble hot, insoluble cold).[1][2][3] | |

| Alkanes | Hexanes | Insoluble (<1 mg/mL) | Antisolvent. Use to precipitate the compound from DCM or EtOAc.[2][3] |

Aqueous Solubility & The pH Switch[2]

Water solubility is the critical variable for this compound.[1][2]

-

Neutral Water (pH 7): Insoluble. The molecule exists as a neutral free base with high lipophilicity.[1][2]

-

Acidic Water (pH < 4): Soluble. Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt.[1][2]

-

Basic Water (pH > 8): Insoluble. Remains in the neutral, lipophilic state.[1][2]

Critical Insight: Do not attempt to dissolve this compound in phosphate-buffered saline (PBS) pH 7.4 directly for biological assays; it will precipitate.[1][2] Dissolve in DMSO first, then dilute, keeping the final concentration below the limit of precipitation (typically <100 µM).[1][2]

Visualization: Solvent Selection Workflows

Solvent Decision Matrix

This diagram guides the researcher to the correct solvent based on the intended experimental outcome.[1][2]

Figure 1: Decision matrix for selecting the optimal solvent system based on experimental requirements.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable stock for dilution into aqueous buffers. Reagents: Anhydrous DMSO (Sigma-Aldrich or equivalent), this compound (Solid).[1][2]

-

Calculate: For 10 mg of compound (MW: 213.23 g/mol ):

-

Dissolve: Add the calculated volume of DMSO directly to the vial containing the solid.

-

Vortex: Vortex vigorously for 30 seconds. The solid should dissolve instantly to form a clear, colorless solution.[1][2]

-

Storage: Aliquot into amber glass vials to prevent light degradation and moisture absorption. Store at -20°C.

Protocol B: Acid-Base Extraction (Purification)

Objective: Remove non-basic impurities (e.g., unreacted methyl benzoate) from the crude product.[1][2] Mechanism: Exploits the pyridine pKa (~5.0).[1][2]

-

Dissolve: Dissolve crude mixture in Ethyl Acetate (EtOAc).

-

Extract (Acid Wash): Wash the organic layer with 1M HCl (3x).[1][2]

-

Neutralize: Collect the acidic aqueous layer.[1][2] Slowly add 2M NaOH or saturated NaHCO3 until pH ~9.

-

Recover: Extract the now-cloudy aqueous mixture with fresh DCM or EtOAc (3x).

-

Dry: Dry combined organics over MgSO4, filter, and concentrate.

Stability & Handling Mechanisms

Hydrolytic Stability

As a methyl ester, the compound is susceptible to hydrolysis under extreme pH conditions.[1][2]

-

Avoid: Prolonged exposure to strong bases (NaOH/KOH) in aqueous methanol, as this will saponify the ester to the carboxylic acid [4-(pyridin-4-yl)benzoic acid].[1][2]

-

Safe Zone: It is stable in DMSO stock solutions at room temperature for weeks and in brief acidic workups.[1][2]

Mechanism of pH-Dependent Solubility

The following diagram illustrates the reversible protonation that allows for the "Acid-Base Extraction" protocol described above.

Figure 2: The reversible protonation of the pyridine nitrogen dictates phase preference.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 106047-17-0, this compound.[1][2] Retrieved January 28, 2026 from [Link][1][2]

-

Organic Chemistry Portal. Suzuki Coupling General Procedures. (Standard reference for biaryl synthesis workup). Retrieved January 28, 2026 from [Link][1][2]

Strategic Sourcing & Synthesis Guide: Methyl 4-(pyridin-4-yl)benzoate

Executive Summary

Methyl 4-(pyridin-4-yl)benzoate (CAS: 106047-17-0) is a critical bi-aryl building block employed primarily as a linear linker in Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry (kinase inhibitors).[1][2] Often referred to in MOF literature as the precursor to the 4,4′-pba (4-(4-pyridyl)benzoate) ligand, its commercial availability fluctuates between "in-stock" commodity status and "make-to-order" fine chemical status depending on the supplier tier.[2]

This guide provides a technical roadmap for researchers facing the "make vs. buy" decision. It details verified commercial sources, analyzes cost-efficiency thresholds, and provides a self-validating synthesis protocol for laboratories requiring multi-gram quantities.[2]

Part 1: Chemical Profile & Identity

Before sourcing, verification of the exact isomer is critical, as the 3-pyridyl and 2-pyridyl isomers are common impurities or mis-shipments.[2]

| Parameter | Specification |

| Chemical Name | This compound |

| Common Synonyms | 4-(4-Methoxycarbonylphenyl)pyridine; 4,4'-Pyridinebenzoic acid methyl ester |

| CAS Number | 106047-17-0 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| SMILES | COC(=O)C1=CC=C(C2=CC=NC=C2)C=C1 |

| Structure Type | Bi-aryl (Phenyl-Pyridine direct linkage) |

| Key Functional Groups | Methyl Ester (Hydrolyzable to acid); Pyridine Nitrogen (Coordination site) |

Part 2: Commercial Availability & Strategic Sourcing[3]

The market for this compound is segmented into three tiers.[2][3] Pricing varies significantly based on purity guarantees and lead time.[2]

Supplier Landscape Analysis[3]

| Tier | Supplier Examples | Typical Pack Size | Lead Time | Strategic Use Case |

| Tier 1: Global Catalog | Sigma-Aldrich (Merck), TCI | 100mg - 5g | 1-5 Days | Rapid prototyping; Reference standards.[2] High cost per gram ( |

| Tier 2: Building Block Specialists | Combi-Blocks, Enamine, Fluorochem | 1g - 25g | 3-10 Days | Scale-up for pilot reactions.[2] Moderate cost ( |

| Tier 3: MOF/Materials Specific | Ossila, BLD Pharm | 5g - 100g | 2-4 Weeks | Bulk ligand supply for MOF synthesis.[2] Best value for >10g orders. |

The "Make vs. Buy" Decision Matrix

For many labs, the cutoff for purchasing is approximately 5 grams .[2] Beyond this, the cost of commercial synthesis exceeds the internal labor/material cost of a standard Suzuki coupling.[2]

Figure 1: Decision logic for sourcing this compound based on scale and constraints.

Part 3: Technical Synthesis (Self-Validating Protocol)

If the decision is to synthesize, the Suzuki-Miyaura cross-coupling is the industry standard.[2] This protocol is optimized to suppress the formation of homo-coupling byproducts and ensure easy purification.[2]

Reaction Logic[3][6][8][12]

-

Electrophile: Methyl 4-iodobenzoate (preferred over bromo for faster kinetics at lower temps).[2]

-

Nucleophile: 4-Pyridineboronic acid pinacol ester (more stable than the free acid).[2]

-

Catalyst: Pd(dppf)Cl₂[2][4]·DCM. Why? The bidentate ferrocene ligand prevents palladium aggregation and is robust against the basic conditions required for boronate activation [1].[2]

-

Base: Cesium Carbonate (Cs₂CO₃).[2] Why? Provides higher solubility in organic/aqueous mixtures than K₂CO₃, accelerating the transmetallation step.[2]

Step-by-Step Protocol (10g Scale)

-

Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add the following under air (Pd(dppf)Cl₂ is relatively air-stable, but inert atmosphere is best practice):

-

Solvent: Add 1,4-Dioxane (120 mL) and Water (30 mL). The 4:1 ratio is critical for solubilizing the inorganic base while maintaining organic reactant solubility.[2]

-

Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes. Critical: Failure to degas leads to oxidative homocoupling of the boronic ester.[2]

-

Reaction: Heat to 90°C for 12 hours. Monitor by TLC (50% EtOAc/Hexanes).[2] The product is more polar than the starting iodide.[2]

-

Workup:

-

Purification: The crude residue is often brown.[2] Recrystallize from hot Ethanol or perform flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target ester.[2]

Part 4: Quality Control & Validation

Whether purchased or synthesized, the identity must be validated.[2] The pyridine nitrogen makes this compound sensitive to trace acids (forming salts), which shifts NMR peaks.[2] Ensure the sample is the free base .

Diagnostic NMR Peaks (CDCl₃, 400 MHz)

-

Pyridine Ring (AA'BB'): Two doublets at ~8.7 ppm (2H, adjacent to N) and ~7.5 ppm (2H).[2]

-

Benzoate Ring (AA'BB'): Two doublets at ~8.1 ppm (2H, adjacent to carbonyl) and ~7.7 ppm (2H).[2]

-

Methyl Ester: Sharp singlet at ~3.95 ppm (3H).

-

Note: If the peak at 8.7 ppm is shifted downfield (>8.8 ppm), the sample may be protonated (HCl salt).[2] Wash with saturated NaHCO₃ to restore the free base.[2]

LC-MS Validation[3]

-

Target Mass: 213.23 Da.

-

Observed Ion: [M+H]⁺ = 214.1 or 214.2.[2]

-

Purity Check: UV detection at 254nm should show a single major peak (>95%).

Part 5: Applications & Context[3]

Metal-Organic Frameworks (MOFs)

This molecule is the ester precursor to 4,4'-H2pba (4-(4-pyridyl)benzoic acid).[2] In MOF synthesis, the ester is often hydrolyzed in situ or pre-hydrolyzed to form the acid linker.[2] The rigid, linear geometry of the 4-pyridyl-benzoate motif allows for the construction of pillared-layer MOFs with high porosity, used in gas storage and iodine capture [2].[2]

Medicinal Chemistry

The 4-phenylpyridine scaffold is a "privileged structure" in kinase inhibitors.[2] It serves as a bioisostere for biphenyl systems, introducing a hydrogen bond acceptor (the pyridine nitrogen) that can interact with hinge regions in ATP-binding pockets.[2]

References

-

Suzuki-Miyaura Coupling Optimization

-

MOF Applications (Pyridylbenzoate Ligands)

-

Review: "Recent advances in metal-organic frameworks based on pyridylbenzoate ligands." Royal Society of Chemistry (RSC) Advances.[2]

-

Context: Details the specific use of 4-(4-pyridyl)benzoate (44pba) in constructing porous materials.

-

-

Commercial Supplier Data

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. ossila.com [ossila.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:106047-17-0 | Chemsrc [chemsrc.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Combi-Blocks [combi-blocks.com]

Computational Characterization and Predictive Modeling of Methyl 4-(pyridin-4-yl)benzoate

From Electronic Structure to Supramolecular Assembly

Executive Summary

This technical guide provides a comprehensive theoretical framework for Methyl 4-(pyridin-4-yl)benzoate (M4P4B) .[1] As a bifunctional tecton featuring a pyridine nitrogen (Lewis base/H-bond acceptor) and a methyl ester (weak acceptor/steric director), M4P4B is a critical scaffold in crystal engineering, Metal-Organic Framework (MOF) design, and kinase inhibitor development.[1]

This document moves beyond standard "black box" calculations. It details the causal links between electronic structure and macroscopic observability, providing self-validating protocols for Density Functional Theory (DFT) optimization, spectroscopic assignment, and reactivity mapping.

Part 1: Electronic Structure & Conformational Landscape

The geometric stability of M4P4B is governed by the competition between

1.1 The Biaryl "Twist" Problem

In the gas phase, biaryl systems like M4P4B are rarely planar. The potential energy surface (PES) regarding the inter-ring dihedral angle (

-

Theoretical Expectation: DFT calculations (B3LYP/6-311++G(d,p)) typically predict a twist angle of

.[1] -

Crystallographic Reality: In the solid state, packing forces often overcome this low rotation barrier, forcing the molecule into a planar conformation (

) to maximize -

Protocol Implication: You must perform a Relaxed Potential Energy Surface (PES) Scan to quantify the rotational barrier. If the barrier is

kcal/mol, the solid-state conformation will be dictated by lattice energy, not intramolecular geometry.

1.2 Methodological Selection

-

Functional:

B97X-D or B3LYP-D3(BJ) .[1]-

Reasoning: Standard B3LYP fails to account for long-range dispersion interactions, which are critical for the biaryl stacking often seen with this molecule.[1]

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .[1]

-

Reasoning: The diffuse functions (++) are mandatory to correctly model the lone pair on the pyridine nitrogen and the ester oxygens.

-

1.3 Computational Workflow Visualization

Figure 1: The self-validating workflow for geometric optimization. The frequency check ensures the structure is a true minimum, not a saddle point.

Part 2: Spectroscopic Profiling (Vibrational & NMR)

Accurate assignment of vibrational modes validates the computed geometry against experimental IR/Raman data.

2.1 Vibrational Signature Assignments

The ester and pyridine moieties provide distinct "fingerprint" regions.

| Moiety | Mode Description | Approx. Exp. Freq ( | Computed Scaling Factor |

| Ester (C=O) | Carbonyl Stretching | ||

| Pyridine Ring | C=N / C=C Stretching | ||

| Ester (C-O) | C-O-C Asym.[1] Stretch | ||

| Biaryl Link | Inter-ring C-C Stretch |

-

Self-Validation: If your computed unscaled C=O frequency exceeds

cm

2.2 NMR Prediction (GIAO Method)

For structural verification, calculate isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.[1]

-

Solvent Model: Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with DMSO or Chloroform.[1] Gas-phase NMR calculations often yield errors of

ppm for carbonyl carbons due to the lack of dielectric stabilization.[1]

Part 3: Reactivity & Molecular Electrostatic Potential (MEP)[1]

Understanding where M4P4B interacts with other molecules is vital for drug design (docking) and crystal engineering (supramolecular synthons).[1]

3.1 Fukui Functions & Dual Descriptors

To predict the site of electrophilic attack (e.g., during further functionalization) or nucleophilic attack (e.g., hydrolysis of the ester), we calculate the Fukui functions (

-

Nucleophilic Attack Site (

): The Carbonyl Carbon. -

Electrophilic Attack Site (

): The Pyridine Nitrogen.[1]

3.2 MEP Surface Analysis

The Molecular Electrostatic Potential map guides supramolecular assembly.

-

Red Zone (Negative Potential): Concentrated at the Pyridine Nitrogen (

to -

Blue Zone (Positive Potential): Concentrated on the aromatic protons ortho to the ester group. These are weak Hydrogen Bond Donors (C-H...O interactions).[1]

3.3 Reactivity Logic Diagram

Figure 2: Logical mapping of electronic descriptors to chemical reactivity and supramolecular interaction sites.

Part 4: Experimental Protocols

4.1 Protocol A: Geometry Optimization & Frequency Analysis

Objective: Obtain the thermodynamically stable structure and thermodynamic corrections (ZPE, Enthalpy).

-

Input Generation:

-

Construct the initial geometry (e.g., using Avogadro or GaussView).

-

Set the dihedral angle between rings to

(avoid starting at

-

-

Route Section (Gaussian Example):

-

Analysis:

4.2 Protocol B: Relaxed PES Scan (The Biaryl Twist)

Objective: Determine the energy penalty for planarity (crucial for crystal packing prediction).

-

Input Modification:

-

Identify the four atoms defining the inter-ring torsion:

.[1] -

Set the ModRedundant coordinate.

-

-

Route Section:

-

Data Interpretation:

References

-

Conformational Analysis of Biaryls: Gutiérrez Sanfeliciano, S. M., & Schaus, J. M. (2018).[2][3] Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE, 13(3), e0192974.[1][3] [Link]

-

Crystal Structure & Packing: Cambridge Structural Database (CSD).[1] Methyl 4-methylbenzoate (Analogous Packing). [Link][1]

-

Vibrational Spectroscopy of MOFs: Kozachuk, O., et al. (2020). Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks.[1][4] Chemical Reviews, 120.[1] [Link][1]

-

DFT Benchmarking for Organic Molecules: Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372.[1] [Link][1]

Sources

- 1. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Efficiency Synthesis of Methyl 4-(pyridin-4-yl)benzoate via Suzuki-Miyaura Coupling

This Application Note is designed for researchers requiring a robust, scalable protocol for the synthesis of Methyl 4-(pyridin-4-yl)benzoate . The methodology prioritizes the stability of reagents and reproducibility, addressing common pitfalls associated with pyridine-based cross-couplings.

Introduction & Strategic Analysis

The biaryl scaffold is a cornerstone of medicinal chemistry.[1] However, incorporating pyridine rings via Suzuki coupling often presents challenges due to catalyst poisoning (coordination of the pyridine nitrogen to Palladium) and protodeboronation (instability of 2- or 4-pyridyl boronic acids).

To ensure high reliability, this protocol utilizes 4-bromopyridine hydrochloride and 4-(methoxycarbonyl)phenylboronic acid . This route is superior to the inverse (pyridyl boronic acid + aryl halide) because phenylboronic acids are significantly more stable than their pyridyl counterparts, minimizing side reactions.

Retrosynthetic Logic

The synthesis is designed to disconnect at the biaryl bond. We utilize the hydrochloride salt of the bromopyridine to prevent N-oxide formation and ensure shelf-stability of the starting material.

Figure 1: Retrosynthetic analysis prioritizing reagent stability.

Experimental Design & Optimization

Critical Parameter Selection

| Parameter | Choice | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM | The bidentate dppf ligand creates a large bite angle, accelerating reductive elimination and resisting displacement by the pyridine nitrogen. |

| Base | K₂CO₃ (3.0 equiv) | Strong enough to activate the boronic acid; excess required to neutralize the HCl salt of the pyridine starting material. |

| Solvent | 1,4-Dioxane / Water (4:1) | Water is essential for the base to dissolve and activate the boronate species (formation of the hydroxyboronate anion). |

| Atmosphere | Argon/Nitrogen | Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the catalyst. |

Detailed Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Reagent A: 4-Bromopyridine hydrochloride (1.0 equiv, 5.0 mmol, 972 mg)

-

Reagent B: 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv, 6.0 mmol, 1.08 g)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.03 equiv, 0.15 mmol, 122 mg)

-

Base: Potassium Carbonate (K₂CO₃) (3.5 equiv, 17.5 mmol, 2.42 g)

-

Solvent: 1,4-Dioxane (20 mL, degassed) + Distilled Water (5 mL, degassed)

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 50 mL Schlenk flask or a heavy-walled pressure vial containing a magnetic stir bar.

-

Charging Solids: Add 4-Bromopyridine HCl, 4-(Methoxycarbonyl)phenylboronic acid, and K₂CO₃ to the flask.

-

Note: Do not add the catalyst yet.

-

-

Degassing (Critical): Cap the flask with a rubber septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times to remove adsorbed oxygen.

-

Solvent Addition: Syringe in the 1,4-Dioxane and Water.

-

Catalyst Addition: Under a positive stream of Argon, quickly remove the septum, add the Pd(dppf)Cl₂·DCM catalyst, and reseal immediately.

-

Why? Adding catalyst last prevents premature activation or oxidation before the inert atmosphere is established.

-

Phase 2: Reaction Execution

-

Heating: Place the reaction vessel in a pre-heated oil bath at 90°C .

-

Monitoring: Stir vigorously (800 rpm). The reaction typically reaches completion within 4–6 hours .

-

TLC Monitoring: Eluent 50% EtOAc in Hexanes.

-

Observation: The starting bromide (Rf ~0.4) should disappear; the product (Rf ~0.3, UV active) will appear.

-

Phase 3: Workup & Purification[2]

-

Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

-

Washing: Combine organic layers and wash with Brine (20 mL). Dry over anhydrous Na₂SO₄.[3]

-

Concentration: Filter and concentrate under reduced pressure to yield a crude yellow solid.

-

Chromatography: Purify via silica gel flash chromatography.

-

Gradient: 20% → 50% Ethyl Acetate in Hexanes.

-

Note: The pyridine moiety makes the product slightly polar. If streaking occurs, add 1% Triethylamine to the eluent.

-

Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle and the specific role of the base in activating the boronic acid.

Figure 2: Catalytic cycle of the Suzuki coupling.[4] The base is crucial for the transmetallation step.

Expected Characterization Data

Upon isolation, the product This compound should exhibit the following spectral characteristics:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.72 (d, J = 6.0 Hz, 2H, Pyridine H2/H6 )

-

δ 8.16 (d, J = 8.4 Hz, 2H, Benzoate H3/H5 )

-

δ 7.70 (d, J = 8.4 Hz, 2H, Benzoate H2/H6 )

-

δ 7.52 (d, J = 6.0 Hz, 2H, Pyridine H3/H5 )

-

δ 3.96 (s, 3H, OCH₃ )

-

-

MS (ESI): Calculated for C₁₃H₁₁NO₂ [M+H]⁺: 214.08; Found: 214.1.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst Poisoning | Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄. Ensure inert atmosphere is rigorous. |

| Protodeboronation | Unstable Boronic Acid | If using pyridyl boronic acid, switch to the protocol above (Pyridyl Halide + Phenyl Boronic Acid). |

| Black Precipitate | Pd Oxidation | Oxygen leak. Regrease joints and degas solvents more thoroughly. |

| Product Streaking | Silica Interaction | The pyridine nitrogen interacts with silanols. Add 1% Et₃N to the column eluent. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Ishiyama, T., et al. (1995). Synthesis of pinacol arylboronates. Journal of Organic Chemistry, 60(23), 7508-7510.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki Mechanism).

- Vertex AI Search Results. (2026). Synthesis of pyridine-benzoate derivatives and purification protocols.

Sources

Palladium-catalyzed synthesis of "Methyl 4-(pyridin-4-yl)benzoate"

Application Note: Palladium-Catalyzed Synthesis of Methyl 4-(pyridin-4-yl)benzoate

Executive Summary & Strategic Rationale

The synthesis of This compound represents a classic yet challenging "heterobiaryl" coupling. While the Suzuki-Miyaura reaction is the industry standard for forming C–C bonds between aryl systems, the introduction of a pyridine moiety complicates the catalytic cycle. The pyridine nitrogen is a strong

The "Application Scientist" Approach: Instead of a generic protocol, this guide advocates for a specific strategic disconnection: Coupling 4-Bromopyridine Hydrochloride with Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

-

Why this route?

-

Stability: 4-Pyridinylboronic acid is notoriously unstable, prone to rapid protodeboronation and polymerization. The benzoate boronates are bench-stable.

-

Reagent Quality: 4-Bromopyridine is best handled as the Hydrochloride salt (HCl), which prevents self-quaternization (polymerization) observed in the free base.

-

Catalyst Selection: We utilize Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand system that resists displacement by the pyridine nitrogen more effectively than monodentate ligands like PPh₃.

-

Mechanistic Insight & Visualization

To ensure reproducibility, one must understand the "Invisible" competition occurring in the flask. The diagram below illustrates the standard catalytic cycle versus the "Pyridine Trap" that leads to stalled reactions.

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the reversible "Pyridine Trap" (Red) which competes with the productive cycle. Using bidentate ligands like dppf minimizes this off-cycle pathway.

Detailed Experimental Protocol

Target Molecule: this compound Scale: 1.0 mmol (Adaptable to gram-scale)

Reagents & Materials

| Component | Role | Equiv. | Amount | Notes |

| 4-Bromopyridine HCl | Electrophile | 1.0 | 194 mg | Use HCl salt for stability. |

| Methyl 4-(pinacolboryl)benzoate | Nucleophile | 1.1 | 288 mg | Excess ensures full consumption of bromide. |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 | 25 mg | 3 mol% loading is robust for heterocycles. |

| K₂CO₃ (Potassium Carbonate) | Base | 3.5 | 483 mg | Extra base required to neutralize HCl salt (1 eq) + Catalysis (2 eq). |

| 1,4-Dioxane | Solvent A | - | 4.0 mL | High boiling point, good solubility. |

| Water (Degassed) | Solvent B | - | 1.0 mL | Essential for dissolving the inorganic base. |

Step-by-Step Procedure

Phase 1: Setup & Degassing (Crucial for Pd(0) longevity)

-

Prepare the Solvent: In a separate vial, mix 1,4-Dioxane (4 mL) and Distilled Water (1 mL). Sparge with Nitrogen or Argon gas for 15 minutes. Dissolved oxygen is the enemy of Palladium.

-

Charge Solids: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

-

4-Bromopyridine Hydrochloride (194 mg)

-

Methyl 4-(pinacolboryl)benzoate (288 mg)

-

K₂CO₃ (483 mg)

-

Pd(dppf)Cl₂ · CH₂Cl₂ (25 mg)

-

-

Inert Environment: Cap the vial with a septum. Evacuate the vial via needle/vacuum line and backfill with Nitrogen (repeat 3 times).

Phase 2: Reaction 4. Solvent Addition: Syringe the degassed Dioxane/Water mixture into the vial through the septum. 5. Heating: Place the vial in a pre-heated block at 90 °C . Stir vigorously (800+ RPM).

- Note: The CO₂ generation from neutralizing the HCl salt may cause initial bubbling. Ensure the system is vented via a balloon or open reflux condenser if scaling up.

- Monitoring: Monitor by TLC (Ethyl Acetate/Hexanes 1:1) or LCMS after 2 hours. The product is more polar than the boronate ester but less polar than the pyridine salt.

- Checkpoint: If the reaction stalls, add 1 mol% more catalyst and ensure temperature is maintained.

Phase 3: Workup & Purification 7. Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). 8. Extraction: Separate layers. Extract the aqueous layer 2x with Ethyl Acetate. 9. Scavenging: Wash combined organics with Brine (sat. NaCl). Dry over Na₂SO₄. 10. Filtration: Filter through a small pad of Celite to remove Palladium black. 11. Concentration: Evaporate solvent under reduced pressure. 12. Purification: Flash Column Chromatography (SiO₂).

- Eluent: Gradient 10%

- Observation: The product is a white to off-white solid.

Optimization & Troubleshooting Matrix

When the "Standard Protocol" fails, use this decision tree to optimize.

Figure 2: Troubleshooting logic for stalled Suzuki couplings involving pyridines.

Data Summary: Common Solvents & Bases

| Solvent System | Base | Temp | Outcome |

| Dioxane / H₂O | K₂CO₃ | 90°C | Preferred (High Yield, Robust) |

| Toluene / EtOH / H₂O | Na₂CO₃ | 80°C | Good, but slower kinetics |

| DMF (Anhydrous) | K₃PO₄ | 100°C | Use if protodeboronation is high |

| THF / H₂O | Cs₂CO₃ | 65°C | Too low temp for hindered pyridines |

Characterization Standards

To validate the synthesis, compare your isolated material against these predicted spectral data points.

-

Physical State: White crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

- 8.72 (d, J = 6.0 Hz, 2H, Pyridine H2/H6 ) – Deshielded by Nitrogen.

- 8.15 (d, J = 8.4 Hz, 2H, Benzoate H2/H6 ) – Ortho to Ester.

- 7.70 (d, J = 8.4 Hz, 2H, Benzoate H3/H5 ) – Ortho to Pyridine.

- 7.52 (d, J = 6.0 Hz, 2H, Pyridine H3/H5 ) – Meta to Nitrogen.

- 3.96 (s, 3H, -OCH₃ ).

-

LCMS: [M+H]⁺ = 214.2 m/z.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

- Malinowski, J. T., et al. (2020). Synthesis of Pyridine-Boronic Acids and Esters. Organic Process Research & Development, 24(10), 1863–1870. (Context on instability of pyridine boronic acids).

"Methyl 4-(pyridin-4-yl)benzoate" as a linker in metal-organic frameworks (MOFs)

This guide outlines the technical application of Methyl 4-(pyridin-4-yl)benzoate (Me-PyBA) in the synthesis of Metal-Organic Frameworks (MOFs). While Me-PyBA is technically an ester, in MOF reticular chemistry, it functions primarily as the stable pro-linker for the bifunctional ligand 4-(pyridin-4-yl)benzoate (PyBA) .

This distinction is critical: the ester group is generally non-coordinating. To construct robust 3D networks, the methyl group must be cleaved (hydrolyzed) to expose the carboxylate, which then acts as an anionic "hard" donor, complementing the neutral "soft/borderline" pyridine nitrogen.

Introduction & Mechanistic Logic

This compound is an asymmetric ditopic ligand precursor. Its value in MOF engineering lies in its heterofunctionality :

-

Pyridine Terminus (N-donor): Binds to soft or borderline metals (Zn²⁺, Cd²⁺, Cu²⁺, Ag⁺) to form pillars or linear extensions.

-

Benzoate Terminus (O-donor): Once activated (hydrolyzed), it forms strong electrostatic bridges with metal clusters (SBUs), often generating 2D sheets or 3D diamondoid (dia) networks.

Why use the Methyl Ester form?

-

Purification: The ester is easier to purify (crystallization/column chromatography) than the zwitterionic acid form.

-

Controlled Assembly (In-Situ Hydrolysis): Using the ester allows for a slow release of the active acid ligand during solvothermal synthesis, promoting higher crystallinity and reducing defect density.

Pre-Synthesis: Linker Activation Protocol

Objective: Convert this compound (Me-PyBA) into the active 4-(pyridin-4-yl)benzoic acid (H-PyBA) linker.

Note: While some solvothermal recipes rely on in-situ hydrolysis, pre-hydrolysis guarantees stoichiometry.

Protocol A: Base-Catalyzed Hydrolysis

-

Dissolution: Dissolve 1.0 g (4.7 mmol) of Me-PyBA in 20 mL of THF/Methanol (1:1 v/v).

-

Saponification: Add 10 mL of 1M NaOH (aq). The solution may turn slightly yellow.

-

Reflux: Heat at 65°C for 3 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1) until the high-Rf ester spot disappears.

-

Acidification (Critical Step):

-

Cool to room temperature.

-

Slowly add 1M HCl dropwise while stirring until pH reaches ~5-6.

-

Observation: A white precipitate (H-PyBA) will form. Do not drop below pH 4, or the pyridine nitrogen will protonate, forming the soluble hydrochloride salt.

-

-

Isolation: Filter the solid, wash with cold water (3x 10 mL), and dry in a vacuum oven at 80°C for 6 hours.

MOF Synthesis Protocols

Objective: Construction of a Zn(II) Pillared-Layer MOF using the activated linker.

Protocol B: Solvothermal Assembly of [Zn(PyBA)₂]·xDMF

This protocol targets a flexible 3D network with dia topology, known for "breathing" behavior upon solvent loss.

Reagents:

-

Linker: 4-(pyridin-4-yl)benzoic acid (H-PyBA) [Activated from Protocol A]

-

Metal Source: Zn(NO₃)₂·6H₂O

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

Stoichiometry: In a 20 mL scintillation vial, dissolve:

-

0.1 mmol Zn(NO₃)₂·6H₂O (29.7 mg)

-

0.2 mmol H-PyBA (39.8 mg)

-

10 mL DMF

-

-

Sonication: Sonicate for 5 minutes to ensure complete dissolution.

-

Thermal Treatment: Cap the vial tightly (Teflon-lined cap). Place in a programmable oven.

-

Ramp: 2°C/min to 100°C.

-

Dwell: 48 hours at 100°C.

-

Cool: 0.5°C/min to room temperature.

-

-

Harvesting: Colorless block crystals should form on the walls/bottom.

-

Washing: Decant the mother liquor. Wash crystals with fresh DMF (3x) to remove unreacted ligand.

Expert Insight (Causality):

-

Why DMF? DMF decomposes slowly at 100°C to release dimethylamine. This base slowly deprotonates the carboxylic acid, driving the coordination equilibrium forward. This "slow deprotonation" is the key to growing X-ray quality crystals rather than amorphous powder.

Characterization & Validation

To validate the transformation from Ester → MOF, compare the spectral signatures.

| Feature | Methyl Ester (Precursor) | MOF (Zn-PyBA) | Validation Logic |

| FTIR: C=O Stretch | ~1720 cm⁻¹ (Sharp, Ester) | Absent | Confirms hydrolysis of ester. |

| FTIR: COO⁻ Stretch | Absent | 1600 cm⁻¹ (Asym) / 1390 cm⁻¹ (Sym) | Confirms carboxylate coordination to Zn. |

| PXRD (Low Angle) | N/A | Strong peaks at 2θ < 10° | Indicates large unit cell/porosity. |

| Solubility | Soluble in CHCl₃, THF | Insoluble in organics | Confirms polymerization. |

Structural Visualization

The following diagram illustrates the chemical transformation and the resulting network topology logic.

Figure 1: Workflow converting the methyl ester precursor into a 3D Metal-Organic Framework.

Applications & Utility